N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 4-fluorobenzyl group at the N1 position and a (1-(methylsulfonyl)piperidin-4-yl)methyl group at the N2 position. The compound’s structure combines aromatic fluorination with a sulfonylated piperidine moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4S/c1-25(23,24)20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRJEBTYYHRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidinyl and fluorobenzyl intermediates. The key steps include:
Formation of the Piperidinyl Intermediate: This involves the reaction of piperidine with methylsulfonyl chloride under basic conditions to yield the methylsulfonyl piperidine derivative.
Preparation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl derivative.
Coupling Reaction: The final step involves the coupling of the piperidinyl and fluorobenzyl intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and piperidinyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl and piperidinyl moieties may interact with enzymes or receptors, modulating their activity. The oxalamide linkage provides stability and specificity to the compound’s interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s 4-fluorobenzyl group contrasts with chlorinated or non-halogenated aryl groups in analogs (e.g., compound 13’s 4-chlorophenyl). Fluorination may enhance metabolic stability and binding affinity in hydrophobic pockets .
- Sulfonylation: The methylsulfonyl group on the piperidine ring distinguishes it from acetylated (compound 13) or non-sulfonylated () analogs. Sulfonyl groups improve solubility and resistance to enzymatic degradation .
- Heterocyclic Moieties : Compounds like ’s isoxazole derivative demonstrate the versatility of oxalamides in accommodating diverse heterocycles, which can modulate target selectivity .
Physicochemical Properties
- Solubility : Sulfonylated derivatives (e.g., ) typically exhibit higher aqueous solubility than halogenated or acetylated counterparts due to polar sulfonyl groups .
- LogP : Fluorination and sulfonylation likely lower the logP value compared to fully aromatic analogs (e.g., CAS 941939-62-4 in ), balancing lipophilicity and solubility .
Pharmacological Activities
- Antiviral Potential: Structural similarities to HIV entry inhibitors (compound 13, BNM-III-170) suggest the target compound may interact with viral envelope proteins or host receptors like CD4 .
- Metabolic Stability : The methylsulfonyl group may reduce hepatic clearance compared to compounds with labile substituents (e.g., acetylpiperidine in compound 13) .
- Toxicity Considerations : Fluorinated aromatics (e.g., ’s fentanyl analogs) are associated with metabolic byproducts like fluoroacetate, necessitating further toxicological studies .
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzyl group : Enhances lipophilicity and potential interaction with biological targets.
- Piperidinyl moiety : Known for its role in various pharmacological activities.
- Oxalamide linkage : Imparts stability and may influence biological activity.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have applications in treating skin disorders related to hyperpigmentation.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cellular processes such as proliferation and apoptosis.
Antimelanogenic Effects
Research has indicated that derivatives related to the compound exhibit significant antimelanogenic effects. For instance, a study evaluated the inhibitory effects of similar compounds on Agaricus bisporus tyrosinase, revealing that certain derivatives displayed IC50 values in low micromolar ranges, indicating potent inhibition:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 26 | 0.18 | 100-fold more active than kojic acid |
| Compound 25 | 0.09 | Competitive inhibitor |
| Compound 9 | 40.43 | Least effective in the series |
These findings suggest that modifications to the piperidine structure can enhance biological efficacy against tyrosinase.
Cytotoxicity Studies
In addition to its enzyme inhibition properties, cytotoxicity assays have shown that certain derivatives do not exhibit cytotoxic effects on B16F10 melanoma cells at effective concentrations, making them promising candidates for therapeutic applications without adverse effects on healthy cells.
Case Studies
-
Tyrosinase Inhibition : A series of compounds based on the piperidinyl framework were synthesized and tested for their ability to inhibit tyrosinase activity. The results demonstrated a clear structure-activity relationship where specific substitutions led to improved inhibitory potency.
- Kinetic Analysis : Lineweaver-Burk plots were used to determine the kinetic parameters, confirming competitive inhibition mechanisms for several derivatives.
- Molecular Docking Studies : Computational studies provided insights into the binding modes of these compounds within the active site of tyrosinase, suggesting that the fluorobenzyl group plays a crucial role in stabilizing interactions.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profiles of this compound.
- Modification of Structure : Investigating other substituents on the piperidine ring may yield even more potent derivatives.
- Broader Biological Activities : Exploring other potential targets beyond tyrosinase could unveil additional therapeutic applications.
Q & A
Basic: What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor intermediates. Key steps include:
- Intermediate Preparation : Synthesize the 4-fluorobenzylamine and 1-(methylsulfonyl)piperidine-4-ylmethylamine precursors via nucleophilic substitution or reductive amination .
- Oxalamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the intermediates through the oxalamide core under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can researchers resolve contradictory data in the compound’s biological activity across assays?
Methodological Answer:
Contradictions may arise from assay variability, impurities, or cell-line-specific responses. Strategies include:
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm activity .
- Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
- Structural Analog Comparison : Test analogs (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to identify substituent-specific effects .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (DMSO-, 400 MHz) to confirm regiochemistry and detect impurities .
- Mass Spectrometry (ESI/HRMS) : Validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced: What computational strategies predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes like cyclooxygenase or kinases .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., GROMACS, 100 ns trajectories) to assess interactions with hydrophobic pockets in target receptors .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs .
Basic: How do modifications to the fluorobenzyl or methylsulfonyl groups affect physicochemical properties?
Methodological Answer:
- Fluorobenzyl Substitution : Fluorine enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability via reduced CYP450-mediated oxidation .
- Methylsulfonyl Group : Increases solubility in polar solvents (e.g., DMSO) and hydrogen-bonding capacity, improving target binding affinity .
- Comparative Analysis : Replace methylsulfonyl with acetyl (logP ↓ by 0.3) or hydroxymethyl (water solubility ↑ 2-fold) to optimize ADME profiles .
Advanced: What experimental designs elucidate the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure values via Michaelis-Menten plots under varying substrate/inhibitor concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures (2.0–3.0 Å resolution) to identify critical binding residues .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Cancer Cell Lines : Test cytotoxicity in MTT assays (e.g., MIA PaCa-2 pancreatic cancer, IC determination) .
- Enzyme Inhibition : Screen against recombinant kinases (e.g., EGFR, IC via fluorescence assays) .
- Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability (Papp > 1 × 10 cm/s) .
Advanced: How can SAR studies optimize this compound’s therapeutic index?
Methodological Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., piperidine → pyrrolidine) to identify essential moieties .
- Toxicity Profiling : Compare IC in primary vs. cancer cells (e.g., HEK293 vs. LNCaP) to assess selectivity .
- Metabolite Identification : Use liver microsomes + LC-MS to detect reactive metabolites (e.g., epoxide intermediates) and mitigate toxicity .
Basic: What stability studies are required for long-term storage?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Solution Stability : Assess in PBS (pH 7.4) and DMSO at −20°C; >90% stability over 30 days is acceptable .
Advanced: How to address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Formulation Optimization : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance solubility (up to 10 mg/mL) .
- Prodrug Design : Introduce phosphate or ester groups hydrolyzed in vivo to regenerate the active compound .
- Co-solvent Systems : Test PEG-400/water (1:1) or Cremophor EL-based vehicles for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
